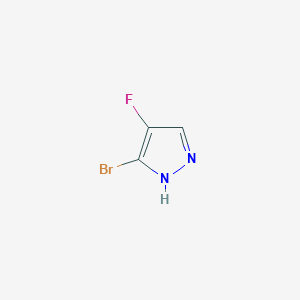

3-bromo-4-fluoro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrFN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHRGRHDKCJTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621526-49-5 | |

| Record name | 3-bromo-4-fluoro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromo-4-Fluoro-1H-Pyrazole: A Key Intermediate for Pharmaceutical Innovation

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-bromo-4-fluoro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both bromine and fluorine atoms onto the pyrazole scaffold offers unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document outlines a detailed, step-by-step synthetic approach, grounded in established chemical principles and supported by authoritative literature. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of Fluorinated and Brominated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of halogen atoms, particularly fluorine and bromine, can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties.

Fluorine , with its high electronegativity and small van der Waals radius, can modulate pKa, enhance metabolic stability, and improve binding affinity to target proteins.[3][4] The strategic placement of fluorine can lead to compounds with enhanced potency and bioavailability.

Bromine , on the other hand, serves as a versatile synthetic handle. The carbon-bromine bond is amenable to a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the late-stage diversification of drug candidates.[5] Furthermore, the bromine atom itself can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding.

The combination of these two halogens on a pyrazole ring, as in this compound, creates a powerful building block for the synthesis of complex and highly functionalized molecules with potential applications in oncology, infectious diseases, and beyond.[6]

Proposed Synthetic Strategy: A Two-Step Approach

A logical and efficient synthetic route to this compound can be envisioned starting from a commercially available pyrazole precursor. The proposed strategy involves a sequential fluorination and bromination of the pyrazole ring. The order of these steps is crucial to ensure regioselectivity and high yields. Based on the principles of electrophilic aromatic substitution on the pyrazole ring, the C4 position is generally more susceptible to electrophilic attack.[7][8] Therefore, the proposed synthesis will proceed via an initial electrophilic fluorination at the 4-position, followed by a selective bromination at the 3-position.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. connectsci.au [connectsci.au]

- 8. cdnsciencepub.com [cdnsciencepub.com]

3-bromo-4-fluoro-1H-pyrazole chemical properties and structure

An In-depth Technical Guide to 3-bromo-4-fluoro-1H-pyrazole: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, molecular structure, and established synthetic routes. Furthermore, this guide will explore its reactivity, highlighting its utility as a versatile building block in the design and development of novel pharmaceutical agents. The content is structured to provide both foundational knowledge and practical insights for its application in advanced organic synthesis.

Introduction: The Strategic Value of Halogenated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, onto this heterocyclic core profoundly modulates the physicochemical and pharmacological properties of the resulting molecules. This compound has emerged as a particularly valuable intermediate. The bromine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Simultaneously, the fluorine atom at the 4-position can enhance metabolic stability, binding affinity, and membrane permeability of target compounds, making this scaffold highly attractive for drug development programs.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical properties of this compound is fundamental to its effective use in synthesis.

Chemical Structure

The structure consists of a five-membered pyrazole ring substituted with a bromine atom at position 3 and a fluorine atom at position 4.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

| Property | Value |

| Molecular Formula | C₃H₂BrFN₂ |

| Molecular Weight | 164.96 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 76-80 °C |

| Boiling Point | 246.7±25.0 °C (Predicted) |

| Density | 2.0±0.1 g/cm³ (Predicted) |

| pKa | 10.93±0.10 (Predicted) |

Synthesis and Reactivity

Synthetic Approach: Electrophilic Bromination

A common and efficient method for the synthesis of this compound involves the direct electrophilic bromination of 4-fluoro-1H-pyrazole. This precursor can be synthesized from commercially available starting materials.[4] The bromination reaction is typically achieved using a mild brominating agent like N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis via Bromination

This protocol outlines a standard procedure for the laboratory-scale synthesis.

-

Preparation: Dissolve 4-fluoro-1H-pyrazole (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Anhydrous conditions are critical to prevent side reactions with the reactive brominating agent.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: Bromination is an exothermic reaction. Cooling helps to control the reaction rate, minimize the formation of impurities, and improve regioselectivity.

-

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Causality: NBS is a reliable source of electrophilic bromine. A slight excess can be used to ensure complete conversion of the starting material. Slow, portion-wise addition is crucial for temperature control.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

-

Causality: The reaction time can vary depending on the substrate and solvent. Progress should be monitored to determine the point of completion.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

-

N-H Functionalization: The pyrazole ring contains an acidic N-H proton. This site can be readily deprotonated with a mild base and subsequently alkylated, arylated, or acylated. This allows for the attachment of the pyrazole core to various molecular scaffolds.

-

C-Br Cross-Coupling: The C3-bromine atom is the primary site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and other coupling reactions. This provides a powerful and modular approach to introduce a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl, etc.) at this position.

-

Role of Fluorine: The electron-withdrawing fluorine atom at C4 increases the acidity of the N-H proton and influences the electronic properties of the ring, which can affect the rates and outcomes of the cross-coupling reactions at the C3 position.

This orthogonal reactivity makes it a key building block for constructing libraries of complex molecules for high-throughput screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

Caption: Key reaction pathways for functionalizing this compound.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its distinct structural features—a reactive bromine atom for cross-coupling and a modulating fluorine atom—provide a robust platform for the synthesis of diverse and complex molecular entities. The synthetic protocols for its preparation are well-established, making it an accessible and reliable tool for medicinal chemists aiming to accelerate the discovery of novel bioactive compounds.

References

3-bromo-4-fluoro-1H-pyrazole as a precursor in organic synthesis

An In-depth Technical Guide to 3-bromo-4-fluoro-1H-pyrazole as a Precursor in Organic Synthesis

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a multitude of bioactive compounds.[1][2] Halogenated pyrazoles, in particular, serve as exceptionally versatile synthetic intermediates, enabling rapid diversification and exploration of chemical space through metal-catalyzed cross-coupling reactions.[3] This guide focuses on this compound, a strategically functionalized precursor whose unique electronic properties and reactive handles make it an invaluable building block for the synthesis of complex molecular architectures. We will explore its synthesis, delve into its key chemical transformations, and showcase its application in the development of targeted therapeutics and advanced agrochemicals.

The Strategic Advantage of the Pyrazole Scaffold

The 1,2-diazole ring system of pyrazole is a "privileged scaffold" in drug discovery.[1] Its ability to participate in hydrogen bonding as both a donor (N-H) and acceptor (N=), combined with its metabolic stability and conformational rigidity, allows it to effectively mimic peptide bonds and interact with a wide range of biological targets. Consequently, pyrazole-containing molecules have found success as anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics.[4][5][6][7]

The introduction of halogen substituents onto this core dramatically enhances its synthetic utility. A bromine atom, specifically at the C3 position, provides a reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C, C-N, and C-O bonds.[1][8][9] The addition of a fluorine atom at the adjacent C4 position serves two critical purposes:

-

Modulation of Physicochemical Properties: Fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic landscape of the molecule.[10][11]

-

Electronic Influence on Reactivity: As a strongly electron-withdrawing group, the C4-fluoro substituent modulates the reactivity of the entire ring, particularly influencing the susceptibility of the C3-bromo position to oxidative addition in catalytic cycles.

This unique combination makes this compound a highly sought-after precursor for constructing libraries of novel compounds for high-throughput screening and lead optimization.

Physicochemical Properties

A clear understanding of the precursor's fundamental properties is essential for experimental design and process optimization.

| Property | Value | Source |

| Molecular Formula | C₃H₂BrFN₂ | PubChem |

| Molecular Weight | 164.97 g/mol | PubChem |

| IUPAC Name | This compound | |

| CAS Number | Not explicitly assigned; constituent parts are known. | |

| Predicted pKa | ~12.5 (N-H acidity) | (Estimated) |

| Appearance | (Expected) Off-white to pale yellow solid |

Synthesis of the Core Precursor

The synthesis of this compound is logically achieved through a two-step process: formation of the 4-fluoro-1H-pyrazole core, followed by regioselective bromination.

Step 1: Synthesis of 4-fluoro-1H-pyrazole

Multiple routes to 4-fluoro-1H-pyrazole have been reported. A common and effective method involves the cyclocondensation of a fluorinated three-carbon building block with hydrazine.[12][13] For instance, (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde can be reacted with hydrazine in an aqueous ethanol solution to yield the desired product.[12][14] Alternatively, electrophilic fluorination of pyrazole itself using reagents like Selectfluor™ offers a direct, albeit sometimes lower-yielding, approach.[10][13]

Step 2: Regioselective Bromination

With the 4-fluoro-1H-pyrazole in hand, the next critical step is the introduction of the bromine atom at the C3 position. Electrophilic aromatic substitution on the pyrazole ring is known to occur preferentially at the C4 position due to its higher electron density.[10] However, since this position is already occupied by a fluorine atom, substitution is directed to the next most reactive sites, C3 and C5. The electron-withdrawing nature of the C4-fluorine atom deactivates the adjacent C3 and C5 positions, but substitution can be achieved using appropriate brominating agents. Reagents such as N-Bromosuccinimide (NBS) or N-Bromosaccharin in the presence of an acid catalyst are commonly employed for the bromination of pyrazole derivatives.[3] The regioselectivity between C3 and C5 can often be controlled by the choice of N-protecting group or reaction conditions, though in many cases a mixture of isomers may be obtained.

Key Synthetic Transformations & Reactivity

The synthetic power of this compound lies in its ability to undergo a variety of transformations at its three reactive sites: the N-H bond, the C3-Br bond, and the pyrazole ring itself.

N-H Functionalization

The acidic proton on the pyrazole nitrogen can be readily substituted through N-alkylation or N-arylation reactions. This is a critical step in synthesis, as the identity of the N1-substituent profoundly influences the molecule's biological activity and pharmacokinetic profile. For example, in many kinase inhibitors, this position is occupied by an aryl or heteroaryl group that forms key interactions in the ATP-binding pocket of the enzyme.[15]

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position is the primary site for introducing molecular diversity. The electron-withdrawing C4-fluoro group enhances the electrophilicity of the C3 carbon, making it highly susceptible to oxidative addition by a Palladium(0) catalyst, which is the crucial first step in most cross-coupling cycles.

| Reaction | Reagents & Conditions | Bond Formed | References |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | C-C | [8][16][17][18] |

| Sonogashira | Terminal Alkyne, Pd/Cu Catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | C-C (sp) | [19][20][21] |

| Buchwald-Hartwig | Primary/Secondary Amine, Pd Catalyst & Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | [1][9][22][23] |

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination.[8] For electron-rich amines in a Buchwald-Hartwig coupling, sterically hindered phosphine ligands are often required to promote reductive elimination and prevent catalyst decomposition.[22][24] Similarly, in Suzuki couplings, an aqueous base is often necessary to facilitate the transmetalation step.[16]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the arylation of the C3 position.

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add an aqueous solution of a base, such as 2M K₂CO₃ (2.0-3.0 eq).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-aryl-4-fluoro-1H-pyrazole product.

Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its application as a precursor to high-value, biologically active molecules.

Precursor for Kinase Inhibitors

The pyrazole core is prevalent in numerous FDA-approved and investigational kinase inhibitors.[5][7] These drugs function by targeting the ATP-binding site of kinases, which are often dysregulated in cancers and inflammatory diseases.[25] The N1 and C3 positions of the pyrazole are frequently substituted with aromatic groups that engage in critical hydrogen bonding and hydrophobic interactions within the kinase hinge region and solvent front, respectively.[15] this compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors by sequentially performing N-arylation followed by a C3-Suzuki coupling.

Synthesis of COX-2 Inhibitor Analogues

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core.[26] The synthetic strategies for Celecoxib and its analogues often rely on the functionalization of pre-formed pyrazole rings.[4][6][27] Our title precursor allows for the construction of novel analogues where the C3 and N1 positions can be systematically varied to explore structure-activity relationships (SAR) and potentially discover compounds with improved selectivity or pharmacokinetic profiles.

Intermediate for Advanced Agrochemicals

Beyond pharmaceuticals, substituted pyrazoles are critical components of modern insecticides.[28] For example, the anthranilic diamide insecticide Chlorantraniliprole (Coragen) contains a 1-(pyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid core structure.[29][30] While not the exact same isomer, this compound serves as a valuable starting point for the synthesis of related compounds, demonstrating the broad applicability of this scaffold in creating molecules that target insect ryanodine receptors.[29]

Summary and Future Outlook

This compound is a powerful and versatile precursor in modern organic synthesis. Its strategically placed functional groups—an acidic N-H for substitution, a C3-bromo handle for cross-coupling, and a C4-fluoro group for electronic modulation—provide chemists with a robust platform for the efficient construction of complex molecules. Its demonstrated utility in synthesizing scaffolds for kinase inhibitors, COX-2 inhibitors, and advanced agrochemicals underscores its importance to the pharmaceutical and life science industries. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the role of intelligently designed precursors like this compound will only become more critical in accelerating discovery and development pipelines.

References

- 1. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.mx [scielo.org.mx]

- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 12. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 13. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]

- 14. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]

- 15. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. kbfi.ee [kbfi.ee]

- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 26. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Online | (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Manufacturer and Suppliers [scimplify.com]

- 29. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]

- 30. haihangchem.com [haihangchem.com]

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: From Foundational Reactions to Modern Green Methodologies

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in modern chemistry.[1] Its unique electronic properties and structural versatility have made it a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Blockbuster drugs such as the anti-inflammatory agent Celecoxib® and the erectile dysfunction treatment Viagra® feature a core pyrazole ring, highlighting its profound impact on medicinal chemistry.[2]

This guide provides an in-depth exploration of the primary synthetic strategies for constructing substituted pyrazoles. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of these reactions, explaining the causality behind experimental choices to empower researchers in their synthetic design. We will cover the foundational cyclocondensation reactions, explore the elegance of cycloaddition strategies, and survey modern advancements that prioritize efficiency and sustainability.

Part 1: The Workhorse of Pyrazole Synthesis: Cyclocondensation Reactions

The most traditional and widely employed route to pyrazoles involves the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic three-carbon component.[2][4] This approach is valued for its use of readily available starting materials and often straightforward reaction conditions.

The Knorr Pyrazole Synthesis: Reaction of 1,3-Dicarbonyls and Hydrazines

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct methods for pyrazole synthesis.[4][5][6] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine, proceeding through the loss of two water molecules.[7][8]

Mechanistic Insight: The reaction initiates with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate.[8] The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group. Subsequent dehydration of the resulting cyclic hemiaminal yields the stable, aromatic pyrazole ring.[7][9]

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-diketone is reacted with a substituted hydrazine (e.g., methylhydrazine), a mixture of two regioisomeric pyrazoles is often formed, as the initial attack can occur at either carbonyl group.[2][4] The reaction's outcome can be influenced by steric hindrance and the electronic nature of the substituents on both reactants.

Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a standard Knorr condensation using a β-ketoester.[8]

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to serve as the catalyst.

-

Heating: Place the vial on a hot plate with a magnetic stir bar. Heat the reaction to approximately 100°C with vigorous stirring.

-

Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase, spotting the reaction mixture against the ethyl benzoylacetate starting material.

-

Workup: If the starting material is consumed, add 10 mL of water to the hot, stirring reaction mixture. This will cause the product to precipitate.

-

Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while continuing to stir.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Yield | Reference |

| Acetylacetone | Phenylhydrazine | Acetic Acid, Heat | 1-phenyl-3,5-dimethylpyrazole | High | [4][9] |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Tolylsulfonohydrazide | Ag Catalyst | 5-aryl-3-trifluoromethyl pyrazole | Good | [4] |

| 1,3-Diketone | Arylhydrazine | N,N-dimethylacetamide, RT | 1-aryl-3,4,5-substituted pyrazole | 59-98% | [4] |

Synthesis from α,β-Unsaturated Carbonyls and Hydrazines

Another robust cyclocondensation strategy utilizes α,β-unsaturated aldehydes and ketones (enones) or α,β-unsaturated ketones with a β-leaving group.[4][10] This method leads to pyrazolines, which can then be oxidized to pyrazoles, or can directly yield pyrazoles if a suitable leaving group is present.[2][11]

Mechanistic Insight: The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system.[11] This is followed by an intramolecular cyclization via condensation with the carbonyl group, forming a pyrazoline intermediate.[12] If the starting material has no leaving group at the β-position, an external oxidant (or even atmospheric oxygen) is required to aromatize the pyrazoline to the corresponding pyrazole.[11]

Crucially, if the hydrazine contains a good leaving group (e.g., tosylhydrazine) or the α,β-unsaturated carbonyl has a leaving group at the β-position, elimination occurs spontaneously under the reaction conditions to furnish the aromatic pyrazole directly.[2][11]

Caption: Synthetic pathway from α,β-unsaturated carbonyls to pyrazoles.

Part 2: Precision and Control via (3+2) Cycloaddition Reactions

Intermolecular [3+2] cycloaddition reactions, particularly those involving 1,3-dipoles, offer a powerful and often highly regioselective alternative to classical condensation methods.[13] These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile (typically an alkyne or alkene).

Synthesis from Diazo Compounds and Alkynes

The Huisgen 1,3-dipolar cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile) is a fundamental method for constructing the pyrazole ring.[14] This approach provides direct access to highly substituted pyrazoles. Remarkably, these reactions can often proceed under simple thermal conditions without the need for a catalyst, representing a green and atom-economical pathway.[15]

Mechanistic Insight: The reaction is a concerted pericyclic process where the π-systems of the diazo compound and the alkyne interact to form two new sigma bonds simultaneously, directly yielding the aromatic pyrazole core. The regioselectivity is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Experimental Protocol: Catalyst-Free Synthesis of Pyrazoles [15]

-

Reactant Mixing: In a reaction vessel, an α-diazocarbonyl substrate is mixed directly with a slight excess of the alkyne.

-

Solvent-Free Conditions: The reaction is conducted without any solvent.

-

Heating: The mixture is heated to a temperature sufficient to initiate the cycloaddition (e.g., 80-120°C).

-

Reaction Completion: The reaction is typically complete within a few hours, often yielding the pyrazole product in high purity.

-

Isolation: In many cases, no further purification is required. If necessary, standard techniques like crystallization or column chromatography can be used.

Synthesis from in-situ Generated Nitrile Imines

For the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, the cycloaddition of nitrile imines is particularly effective.[16] Nitrile imines are transient 1,3-dipoles that are typically generated in situ from precursors like α-chloro hydrazones by treatment with a base (e.g., triethylamine).[17] These reactive intermediates readily undergo cycloaddition with dipolarophiles like alkenes or alkyne surrogates to furnish pyrazoles with excellent regiochemical control.[16][17]

Part 3: Modern Synthetic Strategies: Efficiency and Green Chemistry

Contemporary pyrazole synthesis focuses on improving reaction efficiency, reducing waste, and employing more environmentally benign conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating.[18][19] This is due to the efficient and direct heating of the polar reagents and solvents. Both Knorr-type condensations and cycloaddition reactions have been successfully adapted to microwave-assisted protocols, reducing reaction times from hours to mere minutes.[4][20][21][22] For instance, the synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones and enones can be achieved in high yields with short reaction times under solvent-free, microwave-irradiated conditions.[4]

Experimental Protocol: Microwave-Assisted "One-Pot" Synthesis of Pyrazoles [21]

-

Reactant Loading: In a microwave-safe reaction tube, mix the α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.

-

Base and Additive: Add anhydrous K₂CO₃ (20 mmol) and a minimal amount of a high-boiling solvent like N,N-dimethylformamide (approx. 30 mg/mmol of ketone).

-

Irradiation: Place the sealed tube in a microwave reactor and irradiate with stirring at a set temperature (e.g., 130°C) for the optimized time (typically 5-20 minutes). The power will modulate to maintain the target temperature.

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product, which can be purified by chromatography.

Multicomponent and One-Pot Reactions

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all reactants, epitomize efficiency and atom economy.[2][23] Several elegant MCRs for pyrazole synthesis have been developed. For example, 1,3-dicarbonyl compounds can be generated in situ from enolates and acid chlorides, and then trapped in the same pot by a hydrazine to form the pyrazole without isolating the intermediate diketone.[2] This approach streamlines the synthetic process, reduces waste, and saves time and resources.

Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts have been made to develop pyrazole syntheses under environmentally friendly conditions.[23][24] This includes using water as a solvent, employing recyclable catalysts, or performing reactions under solvent-free conditions.[25][26] For example, efficient syntheses of pyrazole derivatives have been reported using tetrabutylammonium bromide as a reusable catalyst under solvent-free conditions at room temperature, offering a novel and inexpensive green method.[24]

Conclusion

The synthesis of substituted pyrazoles is a rich and evolving field. While the classical Knorr synthesis and related cyclocondensation reactions remain foundational and highly valuable, modern methods based on [3+2] cycloadditions, multicomponent strategies, and green chemistry principles have provided powerful new tools for chemists. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and considerations of efficiency, regioselectivity, and environmental impact. As the demand for novel, complex pyrazole-containing molecules in drug discovery and materials science continues to grow, the development of even more sophisticated and sustainable synthetic methodologies will remain a key area of research.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

The Pyrazole Core: A Technical Guide to Modern Drug Discovery and Development

Introduction: The Enduring Potency of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a "privileged scaffold".[1][2] Its remarkable versatility is evidenced by its presence in a wide array of U.S. FDA-approved drugs, from the anti-inflammatory celecoxib to the kinase inhibitor ruxolitinib and the anticoagulant apixaban.[1][3] Between 2014 and 2023 alone, 20 new drugs containing this core were approved, with 45% targeting cancer.[4]

The success of the pyrazole ring is not accidental; it stems from a unique combination of physicochemical properties. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse and specific interactions with biological targets.[1] This, combined with its metabolic stability and synthetic tractability, makes it an ideal starting point for drug discovery campaigns. This guide provides a comprehensive technical overview for researchers and drug development professionals, navigating from the fundamental chemistry of the pyrazole core to the strategic synthesis, optimization, and evaluation of novel therapeutic candidates. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical workflow for advancing a pyrazole-based compound from a preliminary "hit" to a promising "lead."

Chapter 1: Strategic Synthesis of the Pyrazole Core

The construction and subsequent functionalization of the pyrazole ring are mature fields, yet innovation continues to provide chemists with more efficient and selective tools. The choice of synthetic route is a critical first decision, dictated by the desired substitution pattern, scale, and available starting materials.

Classical Cyclocondensation Reactions

The most traditional and widely used method for forming the pyrazole ring is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5]

-

Knorr Pyrazole Synthesis: This involves the reaction of a β-diketone with a hydrazine. A primary challenge with unsymmetrical diketones is the potential for forming a mixture of two regioisomers, which can complicate purification and analysis.[5]

-

Reaction with α,β-Unsaturated Carbonyls: An alternative approach uses α,β-unsaturated aldehydes or ketones. The reaction proceeds through a pyrazoline intermediate which is subsequently oxidized to the aromatic pyrazole.[3]

Modern & Versatile Approaches

Modern synthetic chemistry offers powerful alternatives that often provide superior control over regioselectivity.

-

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne. It offers a high degree of predictability and control, making it a favored method for generating highly substituted pyrazoles.[3][6]

-

Multicomponent Reactions (MCRs): MCRs have gained traction for their efficiency, allowing the one-pot synthesis of complex pyrazoles from three or more starting materials.[7] This approach is particularly valuable for rapidly building libraries of diverse compounds for screening. For instance, a one-pot reaction of aldehydes, arylhydrazines, and β-ketoesters can be catalyzed by tetrabutyl ammonium peroxydisulfate (TBA)2S2O8 under solvent-free conditions.[7]

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a general method for synthesizing 1,3,5-substituted pyrazoles.

Objective: To synthesize a 1,3,5-trisubstituted pyrazole via a 1,3-dipolar cycloaddition reaction.

Materials:

-

Arylhydrazone (1.0 eq)

-

Vinyl derivative (e.g., N-vinylimidazole) (1.2 eq)

-

Oxidizing agent (e.g., Chloramine-T) (1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the arylhydrazone (1.0 eq) in anhydrous DCM under an inert atmosphere, add the vinyl derivative (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the oxidizing agent (1.1 eq) portion-wise over 15 minutes. The in-situ generation of the reactive nitrilimine intermediate often results in a color change.[6]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyrazole.[3]

Causality Note: The use of an in situ generated nitrilimine from the arylhydrazone is crucial for safety and efficiency, as nitrilimines are highly reactive and not typically isolated.[6] The choice of solvent and temperature is key to controlling the reaction rate and minimizing side products.

Logical Workflow for Synthetic Route Selection

The decision on which synthetic path to pursue can be visualized as a logical flow.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-bromo-3-fluoro-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of 4-bromo-3-fluoro-1-methyl-1H-pyrazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a uniquely functionalized building block, it combines the metabolic stability often conferred by a fluorine atom with the versatile synthetic handle of a bromine atom, all on the privileged pyrazole scaffold. This document serves as a critical resource for researchers, medicinal chemists, and process development scientists, offering in-depth information on its molecular structure, physicochemical properties, predicted spectral characteristics, chemical reactivity, and potential synthetic applications. Furthermore, it outlines key safety and handling protocols to ensure its effective and safe utilization in a laboratory setting. The insights provided herein are grounded in established chemical principles and data from analogous structures, aiming to accelerate research and development programs that leverage this valuable intermediate.

Introduction

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Stanozolol (anabolic steroid). The strategic functionalization of this scaffold is a key driver of innovation in drug discovery. The introduction of halogen atoms, particularly fluorine and bromine, offers a powerful method for modulating a molecule's biological and physical properties.

Fluorine substitution is widely employed to enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] Conversely, the bromine atom serves as an exceptionally versatile synthetic handle. Its presence at the C4 position of the pyrazole ring provides a reactive site for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures and the rapid generation of compound libraries for biological screening.[2]

4-bromo-3-fluoro-1-methyl-1H-pyrazole represents a convergence of these strategic elements. This guide synthesizes available data and predictive insights to deliver a thorough technical overview of this compound, empowering scientists to harness its full potential in their research endeavors.

Molecular Structure and Identifiers

The structural identity of a chemical compound is the foundation of its properties and reactivity. 4-bromo-3-fluoro-1-methyl-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position, a fluorine atom at C3, and a bromine atom at C4.

Caption: Molecular Structure of 4-bromo-3-fluoro-1-methyl-1H-pyrazole.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-3-fluoro-1-methylpyrazole | PubChem[3] |

| CAS Number | 1785074-93-2 | Biosynth[4] |

| Molecular Formula | C₄H₄BrFN₂ | PubChem[3] |

| Molecular Weight | 178.99 g/mol | PubChem[3], Biosynth[4] |

| SMILES | CN1C=C(C(=N1)F)Br | Biosynth[4] |

| InChIKey | ZZVJLGMTZXVPQV-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from computed data and comparison with structurally similar pyrazoles.

Table 2: Computed Physicochemical Properties

| Property | Value | Interpretation and Context |

|---|---|---|

| XLogP3 | 1.4 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

| Topological Polar Surface Area | 17.8 Ų | A low TPSA value, generally associated with favorable cell penetration. |

| Hydrogen Bond Donors | 0 | The N-methylation removes the N-H donor site present in parent pyrazoles. |

| Hydrogen Bond Acceptors | 2 | The two pyrazole nitrogen atoms can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 0 | The molecule is rigid, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target. |

| Exact Mass | 177.95419 Da | PubChem[3] |

Physical State and Solubility: Based on analogs like 4-bromo-1-methyl-1H-pyrazole (a liquid) and 4-bromo-3-methyl-1H-pyrazole (a solid with a melting point of 77-79 °C), 4-bromo-3-fluoro-1-methyl-1H-pyrazole is expected to be a low-melting solid or a high-boiling liquid at room temperature.[5] The presence of the electronegative fluorine atom may influence crystal packing and intermolecular forces. It is predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Spectral Analysis (Predicted)

Structural elucidation and purity assessment rely heavily on spectroscopic techniques. The following are the expected spectral characteristics for 4-bromo-3-fluoro-1-methyl-1H-pyrazole.

-

¹H NMR: The spectrum is expected to be simple, showing two primary signals:

-

A singlet for the N-methyl (N-CH₃) protons, likely in the range of δ 3.8-4.2 ppm.

-

A singlet for the C5-H proton, likely downfield (δ 7.5-8.0 ppm) due to the aromatic nature of the ring and the influence of adjacent heteroatoms.

-

-

¹³C NMR: Four distinct signals for the pyrazole ring carbons are anticipated. The C-F and C-Br carbons will exhibit large shifts due to halogen substitution, with the C-F bond resulting in a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet is expected for the fluorine atom at the C3 position. Long-range couplings to the C5-H proton may be observable with high-resolution instrumentation.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will be crucial for confirming the molecular weight. A key diagnostic feature will be the molecular ion (M⁺) cluster, which will show two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[6]

Chemical Properties and Reactivity

The synthetic utility of 4-bromo-3-fluoro-1-methyl-1H-pyrazole is primarily defined by the reactivity of the carbon-bromine bond.

5.1 Stability The compound is expected to be stable under standard laboratory conditions. The pyrazole ring is aromatic and generally robust, though it may be sensitive to strong oxidizing agents or highly nucleophilic conditions at elevated temperatures.

5.2 Key Synthetic Utility: The C4-Br Bond The bromine atom at the C4 position is the key to this molecule's versatility as a synthetic intermediate. It is ideally positioned for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. This capability is paramount for creating analogs and exploring the structure-activity relationship (SAR) in drug discovery programs.[2]

Key Reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide range of nitrogen-containing groups.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

Caption: Workflow for library generation via Suzuki coupling.

Synthesis and Experimental Protocols

6.1 Proposed Synthetic Pathway A potential synthetic approach could involve the N-methylation of a pre-functionalized pyrazole. For instance, one could start with 4-bromo-3-fluoro-1H-pyrazole and perform N-methylation using a suitable agent like methyl iodide or dimethyl sulfate in the presence of a base. The synthesis of the 4-bromo-3-fluoro-1H-pyrazole precursor itself would likely involve multi-step procedures starting from simpler acyclic precursors.[9]

6.2 Example Protocol: Suzuki-Miyaura Cross-Coupling This protocol is a representative example of how to utilize the title compound as a synthetic building block. The causality behind the choice of reagents is critical: the palladium catalyst facilitates the catalytic cycle, the phosphine ligand stabilizes the palladium species, and the base is required for the transmetalation step.

Objective: To synthesize 4-(4-methoxyphenyl)-3-fluoro-1-methyl-1H-pyrazole.

Materials:

-

4-bromo-3-fluoro-1-methyl-1H-pyrazole (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromo-3-fluoro-1-methyl-1H-pyrazole, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuation and Backfilling: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The water is essential for dissolving the inorganic base and facilitating the reaction.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. The aqueous washes remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

-

Characterization: Confirm the structure and purity of the final compound using NMR and MS analysis.

Applications in Drug Discovery and Medicinal Chemistry

The 4-bromo-3-fluoro-1-methyl-1H-pyrazole scaffold is a high-value starting point for drug discovery campaigns.

-

Library Synthesis: As detailed in the protocol above, the C-Br bond is a gateway to a vast chemical space. Automated parallel synthesis platforms can utilize this reactive handle to generate large libraries of pyrazole derivatives for high-throughput screening against various biological targets.[2]

-

Bioisosteric Replacement: The fluorinated pyrazole core can act as a bioisostere for other aromatic or heteroaromatic systems, potentially improving drug-like properties without losing binding affinity.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself is small enough to be considered a "fragment." Its derivatives can be used to grow a fragment hit into a lead compound with higher potency.

-

Therapeutic Targets: Pyrazole derivatives have shown activity in numerous therapeutic areas, including oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders.[2] The ability to rapidly create analogs from this starting material allows for efficient exploration of these disease areas.

Safety and Handling

As a halogenated and reactive chemical, proper safety precautions are mandatory when handling 4-bromo-3-fluoro-1-methyl-1H-pyrazole.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Precautionary Action |

|---|---|---|

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[3] |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[3] |

| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[3] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation.[10][11]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.[10]

Conclusion

4-bromo-3-fluoro-1-methyl-1H-pyrazole is a strategically designed chemical building block with significant potential for advancing drug discovery and materials science. Its combination of a stable, fluorinated pyrazole core and a versatile brominated site for chemical modification makes it an invaluable tool for medicinal chemists. This guide has provided a detailed overview of its structural, physical, and chemical properties, along with predictive spectral data and practical protocols. By understanding these core characteristics, researchers can effectively and safely integrate this compound into their synthetic workflows to accelerate the development of novel and impactful molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-bromo-3-fluoro-1-methyl-1h-pyrazole | 1785074-93-2 | KWC07493 [biosynth.com]

- 5. 4-Bromo-3-methyl-1H-pyrazole 97 13808-64-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.at [fishersci.at]

- 12. tcichemicals.com [tcichemicals.com]

The Pyrazole Scaffold: A Privileged Core for Modern Therapeutic Design

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties and synthetic versatility have established it as a "privileged scaffold," leading to the development of numerous clinically successful drugs across a wide spectrum of therapeutic areas.[4][5][6] This guide provides a comprehensive technical overview of the pyrazole core, delving into its structure-activity relationships (SAR), key therapeutic applications, and the mechanistic rationale behind its efficacy. We will explore its role in the development of anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS)-acting agents, supported by detailed mechanistic diagrams, experimental workflows, and a curated analysis of pivotal compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of pyrazole derivatives in creating next-generation therapeutics.

The Pyrazole Core: A Foundation for Pharmacological Diversity

First synthesized in 1889 by German chemist Edward Buchner, the pyrazole ring has a rich history in pharmacology, dating back to the analgesic antipyretic drug Antipyrine (Phenazone) in the 1880s.[7] The enduring relevance of this scaffold lies in its unique structural and electronic properties. The pyrazole ring is an aromatic system, which confers metabolic stability. The two nitrogen atoms provide sites for hydrogen bonding, acting as both donors (N-H) and acceptors, which is critical for specific interactions with biological targets.[8]

The true power of the pyrazole core lies in its amenability to substitution at multiple positions (N1, C3, C4, and C5). Strategic modification at these sites allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

General Structure-Activity Relationships (SAR)

The therapeutic activity of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. While specific SARs vary by target, some general principles have emerged:

-

N1-Substitution: Often dictates selectivity and potency. For instance, in anti-inflammatory agents, a para-substituted phenyl ring at the N1 position is crucial for cyclooxygenase-2 (COX-2) selectivity.[7] For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be optimal.[9][10][11]

-

C3-Substitution: This position is frequently involved in key binding interactions. Carboxamido groups or other hydrogen-bond-accepting moieties at C3 are common features in potent cannabinoid receptor antagonists.[9][10]

-

C5-Substitution: Substituents at this position often influence potency and can occupy hydrophobic pockets in the target protein. A para-substituted phenyl ring at C5 is a recurring motif in many biologically active pyrazoles, including COX-2 inhibitors and CB1 antagonists.[9][10]

The logical relationship between substitution patterns and biological activity is a central theme in the design of pyrazole-based drugs.

Caption: Logical map of pyrazole structure-activity relationships (SAR).

Therapeutic Application I: Anti-inflammatory Agents

Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, this lack of selectivity often leads to gastrointestinal side effects.[7] Pyrazole derivatives have been instrumental in developing selective COX-2 inhibitors, offering a better safety profile.[7]

Mechanism of Action: Selective COX-2 Inhibition

The most prominent example of a pyrazole-based anti-inflammatory drug is Celecoxib (Celebrex) . Its mechanism relies on selectively inhibiting the COX-2 enzyme, which is primarily responsible for prostaglandin production at sites of inflammation.[7] The key to this selectivity lies in its structure. The bulky trifluoromethyl (CF3) and para-sulfonamide phenyl groups on the pyrazole core can fit into the larger, more flexible active site of COX-2, while being sterically hindered from entering the narrower active site of the constitutively expressed COX-1 enzyme. This targeted inhibition reduces the synthesis of inflammatory mediators like prostaglandins without affecting the protective functions of COX-1 in the gastric mucosa.[7]

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Key Pyrazole-Based Anti-inflammatory Compounds

Several pyrazole derivatives have demonstrated significant anti-inflammatory activity, often outperforming standard drugs in preclinical models.

| Compound Class | Key Features | Reported Activity | Reference |

| Celecoxib | 1,5-Diarylpyrazole with a p-sulfonamide phenyl group at N1. | Selective COX-2 inhibitor, clinically approved NSAID. | [7] |

| 3,5-Diarylpyrazoles | Pd-coupling synthesis; showed potent COX-2 inhibition. | IC50 = 0.01 µM (COX-2) | [7] |

| Pyrazole-Thiazole Hybrids | Designed for dual COX-2/5-LOX inhibition. | IC50 = 0.03 µM (COX-2) / 0.12 µM (5-LOX) | [7] |

| Pyrazolo-Pyrimidine | Identified via computational screening. | IC50 = 0.015 µM; validated in arthritis models. | [7] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a standard method for evaluating the COX-2 inhibitory potential of novel pyrazole derivatives.

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Methodology:

-

Enzyme Preparation: Human recombinant COX-2 is pre-incubated at 25°C for 10 minutes with various concentrations of the pyrazole test compound dissolved in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid (substrate).

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by adding a solution of HCl.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a standard Prostaglandin E2 EIA Kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Therapeutic Application II: Anticancer Agents

The pyrazole scaffold is a mainstay in modern oncology drug discovery.[2][12] Its derivatives have been developed to target a multitude of cancer-related pathways, including protein kinases, tubulin polymerization, and DNA replication.[2][13]

Mechanisms of Action in Oncology

Pyrazole derivatives exert their anticancer effects through diverse mechanisms:

-

Kinase Inhibition: Many pyrazole-containing drugs function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[2][13] By occupying the ATP-binding pocket, they block downstream signaling pathways that are critical for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some pyrazole hybrids can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

DNA Intercalation: Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription processes, ultimately inducing apoptosis.[2]

Caption: Diverse anticancer mechanisms of pyrazole derivatives.

Key Pyrazole-Based Anticancer Compounds

The versatility of the pyrazole core is evident in the range of anticancer agents developed.

| Compound/Class | Target/Mechanism | Reported Activity | Reference(s) |

| Ruxolitinib | JAK1/JAK2 inhibitor | Approved for myelofibrosis and polycythemia vera. | [4] |

| Ibrutinib | BTK inhibitor | Approved for various B-cell malignancies. | [4] |

| Isolongifolanone Derivatives | Apoptosis induction | IC50 = 5.21 µM against MCF-7 breast cancer cells. | [2] |

| Polysubstituted Pyrazoles | DNA binding | IC50 = 2 µM against HepG2 liver cancer cells (more potent than cisplatin). | [2] |

| CDK-Inhibiting Pyrazoles | CDK2 inhibition, G0/G1 cell cycle arrest. | IC50 = 25 nM against CDK2. | [1] |

Therapeutic Application III: Antimicrobial Agents

With the rise of drug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[14][15][16] Their efficacy is often enhanced by hybridization with other heterocyclic scaffolds, such as thiazole or pyrazoline.[17][18]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazoles are varied and can include:

-

Inhibition of Essential Enzymes: Targeting enzymes crucial for pathogen survival.

-

Disruption of Cell Wall Synthesis: Interfering with the integrity of the bacterial or fungal cell wall.

-

Growth Inhibition: Some pyrazole derivatives have been shown to be potent growth inhibitors of multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5][16]

Representative Antimicrobial Pyrazole Derivatives

| Compound Class | Target Organism(s) | Reported Activity | Reference(s) |

| Thiazolo-Pyrazole Hybrids | MRSA | Potent anti-MRSA agents with MIC values as low as 4 µg/ml. | [16] |

| Triazine-Fused Pyrazoles | S. epidermidis, E. cloacae | Potent growth inhibitors with MICs of 0.97 and 0.48 µg/ml, respectively. | [16] |

| Quinoline-Substituted Pyrazoles | S. aureus, S. epidermidis, B. subtilis | Potent antimicrobial agents with MIC values in the range of 0.12–0.98 µg/ml. | [16] |

| Pyrazole-Pyrazoline Hybrids | Various bacteria and fungi | Showed dual anti-inflammatory and antimicrobial activities. | [17] |

Therapeutic Application IV: CNS-Acting Agents

The pyrazole scaffold has been successfully exploited to develop agents for treating central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases.[19][20]

Mechanism of Action: MAO Inhibition

A key target for pyrazole and pyrazoline derivatives in the CNS is monoamine oxidase (MAO) , an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine.[20][21] By inhibiting MAO (particularly the MAO-A isoform), these compounds can increase the synaptic concentration of monoaminergic neurotransmitters, leading to an antidepressant effect.[20][22] Pyrazoline derivatives, in particular, have been shown to be selective inhibitors of the MAO-A isoform.[20][22]

Other CNS Activities

Beyond MAO inhibition, pyrazole derivatives have shown potential in other areas:

-

Cannabinoid Receptor (CB1) Antagonism: Derivatives like SR141716A were designed as potent and specific antagonists for the CB1 receptor, with potential applications in managing the side effects of cannabinoids.[9][10]

-

Anticonvulsant Activity: Certain pyrazole derivatives have demonstrated anticonvulsant properties in various animal models.[21]

Synthesis Strategies for Pyrazole Derivatives

The accessibility and versatility of the pyrazole core are due in large part to robust and well-established synthetic methodologies. The most common approach is the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[23][24][25]

General Synthesis Workflow: Knorr Pyrazole Synthesis and Related Methods

This workflow illustrates the classical Knorr synthesis and variations, which form the bedrock of pyrazole chemistry.

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is a representative example of a cyclocondensation reaction to form a pyrazole.

Objective: To synthesize a 1,3,5-trisubstituted pyrazole from an α,β-unsaturated ketone (chalcone).

Methodology:

-

Reactant Mixture: A mixture of the chalcone derivative (1 equivalent) and a substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 1.1 equivalents) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.[15]

-

Reaction Conditions: The reaction mixture is refluxed for a period of 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Isolation: The precipitated solid product is collected by filtration, washed thoroughly with water to remove any acid residue, and then dried.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

-

Characterization: The structure of the final compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Challenges and Future Perspectives

Despite the remarkable success of pyrazole-based drugs, challenges remain, including issues of solubility, off-target toxicity, and the emergence of drug resistance.[7] Future research is directed towards several exciting avenues:

-

Multi-target Hybrids: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual COX/LOX inhibitors) to achieve broader efficacy.[7]

-

Targeted Delivery: Employing nanotechnology and formulation strategies, such as cyclodextrin complexes, to enhance bioavailability and reduce systemic toxicity.[7]

Conclusion